molecular formula C8H13NO3 B033662 tert-Butyl acryloylcarbamate CAS No. 103223-89-8

tert-Butyl acryloylcarbamate

Cat. No. B033662
Key on ui cas rn: 103223-89-8
M. Wt: 171.19 g/mol
InChI Key: ZLJZBJSVDATEGJ-UHFFFAOYSA-N
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Patent
US05354495

Procedure details

To a solution of acryloyl isocyanate (9.7 g; 100 mmol) in dichloroethane (20 g), a solution of t-butanol (7.4 g; 100 mmol) in dichloroethane (20 g) was dropwise added under ice-cooling in 5 minutes. The solvent was removed by evaporation under reduced pressure to-give t-butyl N-acryloylcarbamate as crude crystals, which were recrystallized from chloroform to give colorless needles. M.P., 131°-132° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[C:6]=[O:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9]>ClC(Cl)C>[C:1]([NH:5][C:6](=[O:7])[O:12][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C=C)(=O)N=C=O
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
20 g
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
20 g
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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